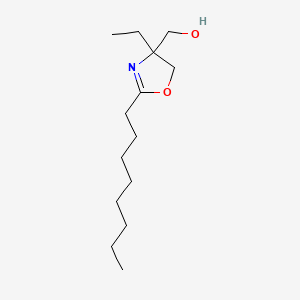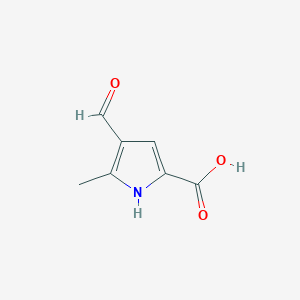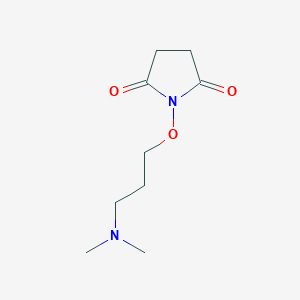
1-(3-(Dimethylamino)propoxy)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Dimethylamino)propoxy)pyrrolidine-2,5-dione is a chemical compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Dimethylamino)propoxy)pyrrolidine-2,5-dione typically involves the reaction of pyrrolidine-2,5-dione with 3-(dimethylamino)propyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the production of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-(Dimethylamino)propoxy)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in dichloromethane.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Compounds with different substituents replacing the dimethylamino group.
Aplicaciones Científicas De Investigación
1-(3-(Dimethylamino)propoxy)pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(3-(Dimethylamino)propoxy)pyrrolidine-2,5-dione involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can result in therapeutic effects, such as the reduction of inflammation or the inhibition of cancer cell growth.
Comparación Con Compuestos Similares
1-(3-(Dimethylamino)propoxy)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
Pyrrolidine-2,5-dione: A simpler derivative that lacks the dimethylamino group.
3-(Dimethylamino)pyrrolidine: A compound with a similar structure but without the propoxy group.
N-Methylpyrrolidine: A related compound with a different substitution pattern.
Uniqueness: The presence of both the dimethylamino and propoxy groups in this compound makes it unique, as these groups can significantly influence its chemical reactivity and biological activity. The combination of these functional groups allows for a broader range of applications and interactions with molecular targets.
Propiedades
Fórmula molecular |
C9H16N2O3 |
|---|---|
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
1-[3-(dimethylamino)propoxy]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C9H16N2O3/c1-10(2)6-3-7-14-11-8(12)4-5-9(11)13/h3-7H2,1-2H3 |
Clave InChI |
QEAHOJRVYOPWFA-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCON1C(=O)CCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-Bromophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12876016.png)
![2-Cyclopropylbenzo[d]oxazole](/img/structure/B12876018.png)

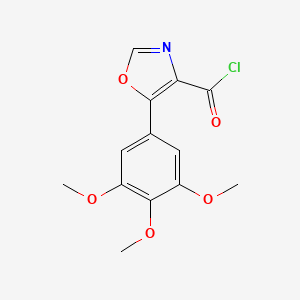
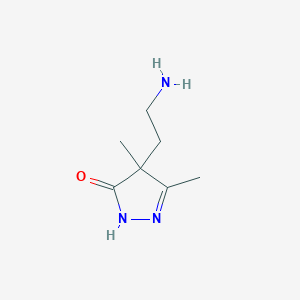
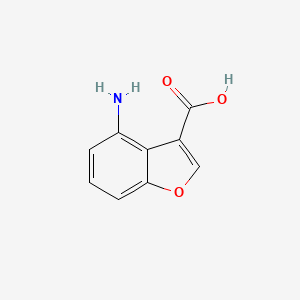
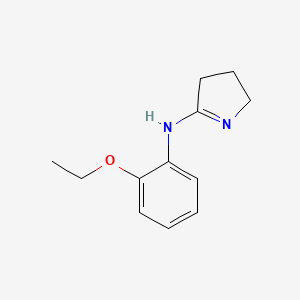
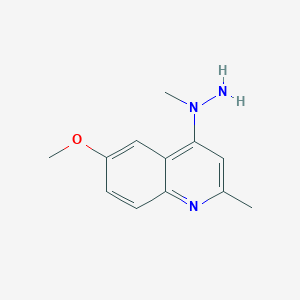


![3-Phenyl-5-propyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione](/img/structure/B12876067.png)
